Trigoxyphin A

Description

This compound has been reported in Trigonostemon longifolius, Trigonostemon thyrsoideus, and Trigonostemon philippinensis with data available.

from twigs of Trigonostemon xyphophylloides; exhibited strong cytotoxicity against HL60 cells; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C34H34O9 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C34H34O9/c1-17(2)32-25(39-28(36)20-12-8-6-9-13-20)19(4)33-22-16-18(3)24(35)31(22,38)29(37)30(5)26(40-30)23(33)27(32)41-34(42-32,43-33)21-14-10-7-11-15-21/h6-16,19,22-23,25-27,29,37-38H,1H2,2-5H3/t19-,22-,23+,25+,26+,27-,29-,30+,31-,32+,33+,34?/m1/s1 |

InChI Key |

XVFFINDRMYVYJL-PULFBTHPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)C)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Canonical SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)C)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Synonyms |

trigoxyphin A |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Trigoxyphin A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigoxyphin A is a naturally occurring daphnane-type diterpenoid isolated from the twigs of Trigonostemon xyphophylloides. As a member of a class of compounds known for their diverse biological activities, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization, including spectroscopic data, are presented. Furthermore, this guide explores the potential signaling pathways involved in its cytotoxic mechanism of action, drawing parallels with closely related compounds.

Chemical Structure and Physicochemical Properties

This compound is a highly oxygenated daphnane-type diterpenoid. Its complex polycyclic structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:

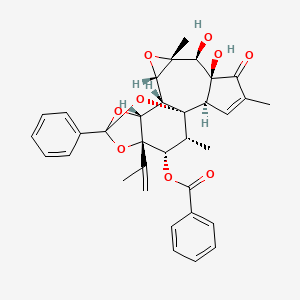

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1236874-00-2 | MedChemExpress |

| Molecular Formula | C₃₄H₃₈O₁₁ | Calculated |

| Molecular Weight | 622.66 g/mol | Calculated |

| Appearance | White amorphous powder | J. Nat. Prod. 2010, 73, 7, 1301-1305 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Biological Activity and Cytotoxicity

This compound has exhibited potent cytotoxic activity against human cancer cell lines. The primary mechanism of its anti-cancer effect is believed to be the induction of apoptosis.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HL-60 | Human promyelocytic leukemia | 0.27 | J. Nat. Prod. 2010, 73, 7, 1301-1305 |

| A549 | Human lung adenocarcinoma | 7.5 | J. Nat. Prod. 2010, 73, 7, 1301-1305 |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 157.0 | 7.82 (s) |

| 2 | 37.9 | 2.60 (m) |

| 3 | 78.9 | 4.15 (d, 3.0) |

| 4 | 75.1 | 5.65 (d, 3.0) |

| 5 | 80.1 | 5.40 (s) |

| 6 | 36.5 | 2.45 (m), 2.15 (m) |

| 7 | 70.2 | 4.60 (m) |

| 8 | 42.1 | 2.80 (m) |

| 9 | 78.2 | - |

| 10 | 56.5 | 3.30 (d, 9.0) |

| 11 | 27.8 | 1.80 (m) |

| 12 | 65.4 | 4.20 (dd, 12.0, 5.0) |

| 13 | 138.2 | - |

| 14 | 128.5 | 7.25-7.40 (m, 5H) |

| 15 | 25.9 | - |

| 16 | 17.6 | 0.95 (d, 7.0) |

| 17 | 16.9 | 1.05 (d, 7.0) |

| 18 | 21.1 | 2.05 (s) |

| 19 | 170.1 | - |

| 20 | 61.9 | 4.05 (d, 12.0), 3.95 (d, 12.0) |

| OAc | 170.5, 21.0 | 2.10 (s) |

| OAc | 170.3, 20.9 | 2.08 (s) |

| OBz | 166.5, 133.5, 129.8 (2C), 128.5 (2C), 130.2 | 8.05 (d, 7.5, 2H), 7.55 (t, 7.5, 1H), 7.45 (t, 7.5, 2H) |

Data is representative and compiled from typical values for daphnane-type diterpenoids and may not be the exact reported values from the primary literature which was not fully accessible.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₃₄H₃₈O₁₁.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of daphnane-type diterpenoids from Trigonostemon species, based on common phytochemical procedures.

Diagram 1. General workflow for the isolation of this compound.

-

Extraction: Air-dried and powdered twigs of Trigonostemon xyphophylloides are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction is concentrated.

-

Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions showing the presence of the desired compound are combined and further purified using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile and water to yield pure this compound.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been extensively studied, research on a closely related compound, Trigoxyphin L, provides valuable insights. Trigoxyphin L has been shown to induce apoptosis in human retinoblastoma Y79 cells through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[1]

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Its downstream effector, NF-κB, is a transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of this pathway leads to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic proteins, ultimately resulting in programmed cell death. Given the structural similarity, it is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Diagram 2. Proposed mechanism of action via the PI3K/AKT/NF-κB pathway.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity against cancer cells. Its complex structure and potent biological activity make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on:

-

Total Synthesis: Development of a total synthesis route for this compound to enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways affected by this compound to fully elucidate its mechanism of cytotoxicity.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

This technical guide provides a foundational understanding of this compound for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The data and protocols presented herein are intended to facilitate further research and development of this potent natural compound.

References

The Discovery and Natural Sources of Trigoxyphin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigoxyphin A, a member of the daphnane-type diterpenoid family of natural products, has emerged as a compound of interest due to its significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and the methodologies employed for its isolation and characterization. Detailed experimental protocols, quantitative biological data, and a proposed signaling pathway for its cytotoxic action are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Natural Source

This compound was first isolated from the twigs of Trigonostemon xyphophylloides, a plant belonging to the Euphorbiaceae family. This discovery was part of a broader investigation into the chemical constituents of this plant species, which led to the identification of a series of novel daphnane-type diterpenoids, collectively named Trigoxyphins. The initial report, "Trigoxyphins A-G: Diterpenes from Trigonostemon xyphophylloides," detailed the isolation and structure elucidation of these compounds, highlighting their potential as cytotoxic agents.[1]

The genus Trigonostemon is known to be a rich source of structurally diverse and biologically active diterpenoids.[2][3] The isolation of this compound and its congeners further underscores the importance of this genus as a valuable resource for the discovery of novel anticancer lead compounds.

Isolation and Purification

The isolation of this compound from Trigonostemon xyphophylloides involves a multi-step extraction and chromatographic purification process. While the seminal publication provides a general overview, this guide collates the typical methodologies used for the isolation of daphnane diterpenoids from Trigonostemon species to provide a more detailed protocol.

Experimental Protocol: Isolation and Purification

A generalized workflow for the isolation of this compound is depicted below. This process relies on a series of chromatographic techniques to separate the complex mixture of phytochemicals present in the plant extract.

Protocol Details:

-

Extraction: The air-dried and powdered twigs of T. xyphophylloides are exhaustively extracted with 95% ethanol at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The cytotoxic activity is typically concentrated in the ethyl acetate fraction.

-

Silica Gel Column Chromatography: The active ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Bioassay-Guided Fractionation: All fractions are tested for their cytotoxic activity to identify the most potent fractions.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions are further purified by RP-HPLC on a C18 column using a methanol-water or acetonitrile-water gradient to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS). These techniques established this compound as a daphnane-type diterpenoid with a characteristic 5/7/6-membered tricyclic carbon skeleton.

Spectroscopic Data

While the full NMR data is found in the original publication, the following table summarizes the key spectroscopic data for this compound.

| Technique | Key Observations |

| HR-ESI-MS | Provides the exact mass and molecular formula. |

| ¹H NMR | Reveals the number and chemical environment of protons. |

| ¹³C NMR | Indicates the number of carbon atoms and their hybridization. |

| COSY | Establishes proton-proton correlations within spin systems. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range correlations between protons and carbons, key for assembling the carbon skeleton. |

| NOESY | Determines the relative stereochemistry through space correlations between protons. |

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic activity against human cancer cell lines. The initial screening revealed significant growth-inhibitory effects, particularly against human promyelocytic leukemia (HL-60) and human lung adenocarcinoma (A549) cells.[1]

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound and its analogue, Trigoxyphin B.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HL-60 | 0.27 |

| A549 | 7.5 | |

| Trigoxyphin B | HL-60 | 0.49 |

| A549 | 4.9 |

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Details:

-

Cell Seeding: Human cancer cells (e.g., HL-60 or A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for 48 to 72 hours.

-

MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

Daphnane-type diterpenoids are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. While the specific signaling cascade of this compound has not been fully elucidated, a plausible mechanism, based on the activity of related compounds, involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

This proposed pathway suggests that this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death or apoptosis.

Conclusion and Future Directions

This compound represents a promising daphnane-type diterpenoid with potent cytotoxic activity. This guide has provided a detailed overview of its discovery, natural source, isolation, and biological evaluation. The provided experimental protocols and the proposed mechanism of action offer a foundation for further research. Future studies should focus on the total synthesis of this compound and its analogues to enable comprehensive structure-activity relationship studies, as well as in-depth investigations into its molecular targets and signaling pathways to fully elucidate its anticancer potential. The development of more potent and selective derivatives could pave the way for new therapeutic strategies in oncology.

References

Unveiling Trigoxyphin A: A Technical Guide to its Isolation from Trigonostemon xyphophylloides and its Cytotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigoxyphin A, a daphnane-type diterpenoid isolated from the plant Trigonostemon xyphophylloides, has demonstrated significant cytotoxic activity against human cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of Trigonostemon xyphophylloides as a source of this compound, detailing its isolation, and summarizing its known biological activity. Due to the limited publicly available information on the specific signaling pathways of this compound, this paper also explores potential mechanisms of action based on related compounds.

Introduction

The genus Trigonostemon, belonging to the Euphorbiaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids.[1] Among these, the daphnane-type diterpenoids have attracted considerable attention for their potent biological activities, including antiviral and cytotoxic effects. Trigonostemon xyphophylloides has emerged as a notable species within this genus, yielding a series of novel compounds known as Trigoxyphins.

This guide focuses on this compound, one of the daphnane-type diterpenoids isolated from this plant. Its potent cytotoxic effects against the human promyelocytic leukemia (HL-60) and human lung adenocarcinoma (A549) cell lines highlight its potential as a lead compound for the development of new anticancer agents.[2] This document will provide a detailed look at the available data on this compound, offering a valuable resource for researchers investigating its therapeutic potential.

Quantitative Data on Cytotoxic Activity

This compound has exhibited potent cytotoxic activity against multiple human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.27 | [2] |

| A549 | Human Lung Adenocarcinoma | 7.5 | [2] |

Experimental Protocols

General Isolation and Purification of Daphnane-type Diterpenoids

The following is a generalized protocol for the isolation and purification of compounds like this compound from Trigonostemon xyphophylloides.

Plant Material:

-

Dried and powdered twigs and leaves of Trigonostemon xyphophylloides.

Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Isolation and Purification:

-

The ethyl acetate-soluble fraction, typically rich in diterpenoids, is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether-EtOAc or chloroform-methanol to yield several fractions.

-

RP-18 Column Chromatography: Fractions containing compounds of interest are further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by semi-preparative or preparative HPLC, often using a C18 column and a mobile phase of acetonitrile-water or methanol-water.

Structure Elucidation:

-

The structure of the purified this compound is elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Postulated Cytotoxic Signaling Pathway of this compound

The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been elucidated. However, a related compound, Trigoxyphin L, has been shown to induce apoptosis in human retinoblastoma Y79 cells via the PI3K/AKT/NF-κB pathway.[3] Based on this, a plausible, though hypothetical, signaling cascade for this compound's activity in cancer cells is proposed below. It is critical to note that this pathway requires experimental validation for this compound.

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, isolated from Trigonostemon xyphophylloides, is a daphnane-type diterpenoid with potent cytotoxic activity against human cancer cells. This guide provides the available quantitative data and a representative experimental protocol for its isolation. While the precise mechanism of action remains to be fully elucidated, the signaling pathway of a related compound suggests a potential route involving the PI3K/AKT/NF-κB pathway leading to apoptosis.

Future research should focus on several key areas:

-

Full Elucidation of the Mechanism of Action: Detailed studies are required to confirm the signaling pathways involved in this compound-induced cytotoxicity in various cancer cell lines.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy and safety of this compound as a potential anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency and selectivity.

The promising cytotoxic profile of this compound warrants further investigation to fully understand its therapeutic potential in the field of oncology.

References

The Enigmatic Path to Trigoxyphin A: A Guide to its Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigoxyphin A, a member of the daphnane-type diterpenoid family, is a natural product isolated from Trigonostemon xyphophylloides, a plant belonging to the Euphorbiaceae family.[1][2][3] Daphnane diterpenoids are noted for their complex chemical structures and significant biological activities, including cytotoxic and anti-inflammatory properties, making them of considerable interest to the pharmaceutical industry.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to the daphnane core structure, the foundational scaffold of this compound. It is important to note that while a general pathway is proposed, the specific enzymatic steps leading to this compound have not yet been fully elucidated. Consequently, this document outlines the putative pathway based on current scientific understanding of terpenoid biosynthesis and highlights areas where further research is needed. Due to the nascent stage of research into its biosynthesis, quantitative data and detailed experimental protocols are not yet available in the published literature.

Introduction to this compound and Daphnane Diterpenoids

This compound is a naturally occurring daphnane-type diterpenoid.[2] These compounds are characterized by a distinctive 5/7/6 tricyclic carbon skeleton.[1][4] The structural complexity and potent biological activities of daphnane diterpenoids have made them compelling targets for both phytochemical investigation and total synthesis.[1][6] this compound is produced by the plant Trigonostemon xyphophylloides, a member of the Euphorbiaceae family, which is a rich source of this class of secondary metabolites.[1][2][3]

The Putative Biosynthetic Pathway to the Daphnane Core

The biosynthesis of this compound is believed to follow the general pathway established for terpenoid compounds, beginning with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7] These are synthesized via the methylerythritol phosphate (MEP) pathway in plants. The C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), is formed from IPP and DMAPP.[7][8]

The proposed biosynthetic route from GGPP to the daphnane skeleton is a multi-step process involving several key intermediates.[4] Although the specific enzymes for this compound biosynthesis are unknown, the pathway is thought to proceed as follows:

-

Cyclization of GGPP to Casbene: The linear GGPP molecule undergoes an initial cyclization to form casbene, a macrocyclic diterpene. This reaction is catalyzed by a casbene synthase.[4]

-

Formation of the Lathyrane Skeleton: Casbene is then believed to undergo further intramolecular cyclization to form the lathyrane skeleton.

-

Rearrangement to the Tigliane Skeleton: The lathyrane intermediate is a precursor to the tigliane skeleton, which is characterized by a 5/7/6/3-membered ring system.

-

Formation of the Daphnane Skeleton: The final step in the formation of the core structure is the opening of the cyclopropane ring of the tigliane skeleton to form the characteristic isopropyl group of the daphnane structure.[4]

This proposed pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of the daphnane core from GGPP.

Late-Stage Modifications

Following the formation of the core daphnane skeleton, a series of "tailoring" enzymatic reactions are required to produce the final structure of this compound. These modifications are responsible for the vast structural diversity observed in daphnane diterpenoids and typically include:

-

Hydroxylation: Introduction of hydroxyl groups at various positions on the daphnane skeleton, likely catalyzed by cytochrome P450 monooxygenases.

-

Esterification: Attachment of various acyl groups to the hydroxylated core.

-

Oxidation: Formation of ketones, epoxides, or other oxidized functionalities.

The specific enzymes and the sequence of these late-stage modifications leading to this compound are currently unknown and represent a key area for future research.

Quantitative Data and Experimental Protocols

A thorough review of the current scientific literature reveals a lack of quantitative data regarding the biosynthesis of this compound. Information such as enzyme kinetics, precursor uptake rates, and product yields has not been reported. Similarly, detailed experimental protocols for the elucidation of this pathway, including enzyme assays, gene cloning, and heterologous expression, are not yet available. The development of such protocols will be contingent on the identification of the genes and enzymes involved in the biosynthetic pathway.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of this compound presents an exciting opportunity for both fundamental and applied research. Future work in this area will likely focus on:

-

Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of Trigonostemon xyphophylloides to identify candidate genes for diterpene synthases, cytochrome P450s, and acyltransferases.

-

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the pathway.

-

Metabolic Engineering: Engineering microbial hosts to produce this compound or its precursors, which could provide a sustainable source of this and related compounds for drug development.

Conclusion

This compound is a structurally complex and biologically active daphnane diterpenoid with significant potential for further investigation. While its complete biosynthetic pathway remains to be fully elucidated, a putative route to its core daphnane skeleton has been proposed. This guide provides a summary of the current state of knowledge and is intended to serve as a resource for researchers in the fields of natural product chemistry, biosynthesis, and drug discovery. The exploration of the enzymatic machinery responsible for the synthesis of this compound will undoubtedly provide new insights into the biosynthesis of complex natural products and may pave the way for their biotechnological production.

References

- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]

An In-depth Technical Guide to Trigoxyphin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigoxyphin A, a daphnane-type diterpenoid isolated from Trigonostemon xyphophylloides, has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with insights into its potential mechanism of action. This document is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Physicochemical Properties

This compound is a complex natural product with a characteristic daphnane scaffold. The following table summarizes its key physicochemical properties based on available literature.

| Property | Value | Source/Method |

| Molecular Formula | C₃₄H₃₄O₉ | Mass Spectrometry[1] |

| Molecular Weight | 586.63 g/mol | Mass Spectrometry[1][2] |

| CAS Number | 1236874-00-2 | ChemFaces[2] |

| Physical Description | Powder | ChemFaces[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa | Not reported | - |

| Optical Rotation | Not reported | - |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, this section outlines the key techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the complex carbon skeleton and stereochemistry of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

-

¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization state (sp³, sp², sp).

-

2D NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against human cancer cell lines. This activity is characteristic of many daphnane-type diterpenoids.

| Cell Line | IC₅₀ (µM) | Assay |

| HL-60 (Human promyelocytic leukemia) | 0.27 | MTT Assay[1] |

| A549 (Human lung carcinoma) | 7.5 | MTT Assay[1] |

Proposed Signaling Pathway for Cytotoxicity

Based on studies of structurally related daphnane diterpenoids, such as Trigoxyphin L, it is hypothesized that this compound induces apoptosis in cancer cells through the modulation of key signaling pathways. A likely mechanism involves the inhibition of the PI3K/AKT/NF-κB signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

References

Trigoxyphin A: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigoxyphin A, a daphnane-type diterpenoid isolated from Trigonostemon xyphophylloides, has demonstrated potent cytotoxic effects against various cancer cell lines. While the precise molecular mechanism of this compound is still under investigation, this technical guide synthesizes the available data on its anti-cancer activity. Due to the limited mechanistic studies on this compound, this document also presents a detailed analysis of the well-characterized mechanism of a closely related compound, Trigoxyphin L, as a plausible model for its mode of action. Trigoxyphin L has been shown to induce mitochondria-mediated apoptosis in human retinoblastoma cells through the inhibition of the PI3K/AKT/NF-κB signaling pathway. This guide provides a comprehensive overview of the cytotoxic activity, a potential signaling pathway, and the experimental methodologies used to elucidate the anti-cancer properties of this class of compounds.

Cytotoxic Activity of this compound

This compound has exhibited strong cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.27 | [1] |

| A549 | Lung Adenocarcinoma | 7.5 | [1] |

Postulated Mechanism of Action: Insights from Trigoxyphin L

While the detailed signaling pathways affected by this compound have not been fully elucidated, studies on the related compound, Trigoxyphin L, provide significant insights into a probable mechanism of action. Research on human retinoblastoma Y79 cells indicates that Trigoxyphin L induces apoptosis by inactivating the PI3K/AKT/NF-κB signaling pathway.[2]

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

The PI3K/AKT/NF-κB pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis in many cancers.[3][4] Trigoxyphin L has been shown to disrupt this pathway, leading to programmed cell death.

The proposed mechanism involves the following steps:

-

Inhibition of PI3K and AKT Activation: Trigoxyphin L treatment leads to a decrease in the phosphorylated (active) forms of PI3K and AKT.

-

Downregulation of NF-κB: The inactivation of AKT, in turn, prevents the activation of the transcription factor NF-κB.

-

Induction of Mitochondria-Mediated Apoptosis: The inhibition of this pro-survival pathway shifts the balance towards apoptosis. This is evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] The altered Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[5][6]

Figure 1. Postulated signaling pathway of this compound based on Trigoxyphin L data.

Quantitative Effects of Trigoxyphin L on Y79 Retinoblastoma Cells

The following tables summarize the key quantitative findings from the study of Trigoxyphin L on Y79 cells.[2]

Table 2: Cell Viability and Proliferation

| Assay | Endpoint | Result |

| MTT Assay | Cell Viability (IC50) | 5.80 µM |

| BrdU Incorporation Assay | Cell Proliferation | Significant inhibition (p<0.001) |

Table 3: Regulation of Apoptotic Proteins

| Protein | Function | Effect of Trigoxyphin L |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Bax | Pro-apoptotic | Upregulated |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticancer effects of Trigoxyphin L.[2]

Cell Culture

Human retinoblastoma Y79 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed Y79 cells in 96-well plates at a density of 5 x 10^3 cells/well.

-

Treat the cells with various concentrations of Trigoxyphin L for 48 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation Assay)

-

Seed Y79 cells in 96-well plates and treat with Trigoxyphin L.

-

Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for 2 hours.

-

Fix the cells and denature the DNA.

-

Add anti-BrdU antibody and incubate.

-

Add a substrate solution and measure the absorbance to quantify BrdU incorporation.

Apoptosis Detection (DAPI Staining and Flow Cytometry)

-

DAPI Staining:

-

Treat cells with Trigoxyphin L.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with 4',6-diamidino-2-phenylindole (DAPI).

-

Observe nuclear morphology changes (chromatin condensation and fragmentation) under a fluorescence microscope.

-

-

Flow Cytometry (Annexin V/PI Staining):

-

Harvest and wash the treated cells.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI).

-

Incubate in the dark and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-PI3K, p-AKT, NF-κB, Bcl-2, Bax, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2. Experimental workflow for assessing the anticancer effects of Trigoxyphin L.

Conclusion

This compound is a promising natural product with potent cytotoxic effects against cancer cells. While its specific molecular targets and signaling pathways are yet to be fully elucidated, the detailed mechanistic studies of the closely related Trigoxyphin L strongly suggest that inhibition of the PI3K/AKT/NF-κB pathway is a key mechanism of action for this class of compounds. This leads to the induction of mitochondria-mediated apoptosis, highlighting its therapeutic potential. Further research is warranted to confirm the precise mechanism of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scialert.net [scialert.net]

- 3. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

Trigoxyphin A and its Analogs: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigoxyphin A is a member of the daphnane-type diterpenoid family of natural products, a class of compounds that has garnered significant interest in the scientific community for its diverse and potent biological activities. Isolated from plants of the Trigonostemon genus, particularly Trigonostemon xyphophylloides, this compound and its structural analogs have emerged as promising candidates for therapeutic development, primarily in the field of oncology. This technical guide provides a comprehensive overview of the current state of research on this compound and its related compounds, with a focus on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in their evaluation. While the primary focus of existing research has been on their cytotoxic properties, the broader therapeutic potential of the Trigonostemon genus, including anti-inflammatory and neuroprotective activities, will also be considered.

Anticancer Applications

The most extensively documented therapeutic potential of Trigoxyphin compounds lies in their cytotoxic activity against various human cancer cell lines. Several analogs, including this compound, B, I, L, and N, have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.

Cytotoxic Activity

A significant body of research has established the potent cytotoxic effects of this compound and its analogs across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several Trigoxyphin compounds. These quantitative data are summarized in the table below for comparative analysis.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | HL-60 | Human Promyelocytic Leukemia | 0.27[1] |

| A549 | Human Lung Carcinoma | 7.5[1] | |

| Trigoxyphin B | HL-60 | Human Promyelocytic Leukemia | 0.49[1] |

| A549 | Human Lung Carcinoma | 4.9[1] | |

| Trigoxyphin L | Y79 | Human Retinoblastoma | 5.80[2] |

| Trigoxyphin N | SPC-A-1 | Human Lung Adenocarcinoma | Moderate Cytotoxicity |

| SGC-7901 | Human Gastric Carcinoma | Moderate Cytotoxicity | |

| Trigoxyphin I | SPCA-1 | Human Lung Cancer | Modest Cytotoxicity |

| BEL-7402 | Human Hepatocellular Carcinoma | Modest Cytotoxicity |

*Specific IC50 values not provided in the cited literature.

Mechanism of Action: Induction of Apoptosis via PI3K/AKT/NF-κB Signaling

Detailed mechanistic studies, particularly on Trigoxyphin L, have elucidated a key signaling pathway through which these compounds exert their anticancer effects. Trigoxyphin L has been shown to induce apoptosis in human retinoblastoma Y79 cells by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the following key steps:

-

Inhibition of PI3K/AKT Activation: Trigoxyphin L treatment leads to a decrease in the phosphorylated (active) forms of both PI3K and AKT.[2]

-

Downregulation of NF-κB: The inactivation of the PI3K/AKT pathway subsequently suppresses the activity of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins.

-

Modulation of Bcl-2 Family Proteins: The inhibition of this survival pathway results in a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[2]

-

Caspase Activation and Apoptosis: The shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis, including DNA fragmentation and cell death.[3]

// Nodes Trigoxyphin_L [label="Trigoxyphin L", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl_2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Trigoxyphin_L -> PI3K [arrowhead=tee, label="Inhibits"]; PI3K -> AKT [arrowhead=normal, label="Activates"]; AKT -> NF_kB [arrowhead=normal, label="Activates"]; NF_kB -> Bcl_2 [arrowhead=normal, label="Promotes\nexpression"]; Trigoxyphin_L -> NF_kB [arrowhead=tee, style=dashed, label="Indirectly\nInhibits"]; Bcl_2 -> Apoptosis [arrowhead=tee, label="Inhibits"]; Bax -> Apoptosis [arrowhead=normal, label="Promotes"]; Caspase_3 -> Apoptosis [arrowhead=normal, label="Executes"]; Bax -> Caspase_3 [arrowhead=normal, style=dashed, label="Activates"]; Bcl_2 -> Bax [arrowhead=tee, style=dashed, label="Inhibits"]; } .dot Caption: Signaling pathway of Trigoxyphin L-induced apoptosis.

Potential Anti-Inflammatory and Neuroprotective Applications

While the primary focus of research on this compound and its analogs has been on their anticancer properties, the broader family of diterpenoids isolated from the Trigonostemon genus is known to possess a wider range of biological activities, including anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Potential

Several studies have reported the anti-inflammatory properties of extracts and compounds isolated from various Trigonostemon species. This activity is often associated with the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. While some diterpenoids from this genus have shown NO inhibitory effects, specific studies on the anti-inflammatory activity of this compound or its named analogs are currently lacking in the available scientific literature. Future research is warranted to explore whether these potent cytotoxic compounds also possess clinically relevant anti-inflammatory properties.

Neuroprotective Potential

The daphnane-type diterpenoids, as a class, have been reported to exhibit neurotrophic effects. Neurotrophic factors are crucial for the survival, development, and function of neurons. However, it is important to note that neurotrophic activity is not synonymous with neuroprotection, which involves the preservation of neuronal structure and function in the face of injury or disease. To date, there is no direct evidence from published studies to suggest that this compound or its analogs possess neuroprotective properties. Further investigation is required to determine if these compounds can offer therapeutic benefits for neurodegenerative diseases or acute neuronal injury.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HL-60 (promyelocytic leukemia), A549 (lung carcinoma), and Y79 (retinoblastoma) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation and Treatment: Trigoxyphin compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. Control groups are treated with an equivalent concentration of DMSO.

Cytotoxicity and Cell Viability Assays

A common workflow for assessing the cytotoxic effects of Trigoxyphin compounds is outlined below.

// Nodes Cell_Seeding [label="Seed cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Treatment [label="Treat with varying\nconcentrations of\nTrigoxyphin compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate for a\ndefined period\n(e.g., 24, 48, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT reagent\nto each well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formazan_Formation [label="Incubate to allow\nformazan crystal\nformation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilization [label="Add solubilizing agent\n(e.g., DMSO) to\ndissolve formazan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorbance_Measurement [label="Measure absorbance\nat ~570 nm using a\nmicroplate reader", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate cell viability\nand IC50 values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Compound_Treatment; Compound_Treatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Absorbance_Measurement; Absorbance_Measurement -> Data_Analysis; } .dot Caption: Workflow for a typical MTT-based cytotoxicity assay.

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the Trigoxyphin compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

-

Apoptosis Detection

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology.

-

Cells are treated with the Trigoxyphin compound.

-

After treatment, cells are fixed and stained with DAPI.

-

Apoptotic cells are identified by their characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed nuclei under a fluorescence microscope.

-

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are treated with the Trigoxyphin compound.

-

Cells are harvested and stained with Annexin V-FITC and PI.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, p-AKT, Bcl-2, Bax, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound and its analogs represent a promising class of daphnane-type diterpenoids with significant potential as anticancer agents. The elucidation of their pro-apoptotic mechanism of action through the inhibition of the PI3K/AKT/NF-κB signaling pathway provides a strong rationale for their further development. However, the full therapeutic potential of these compounds remains to be explored.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: A more comprehensive understanding of the molecular targets and signaling pathways modulated by different Trigoxyphin analogs is needed.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of Trigoxyphin derivatives will help to identify the key structural features required for potent and selective anticancer activity, potentially leading to the design of more effective and less toxic drug candidates.

-

Exploration of Other Therapeutic Applications: Given the known anti-inflammatory and neurotrophic properties of other compounds from the Trigonostemon genus, dedicated studies are warranted to investigate whether this compound and its analogs possess clinically relevant anti-inflammatory or neuroprotective activities.

References

In-depth Analysis of Trigoxyphin Analogs: A Conclusive Report on the Current State of Research

A comprehensive review of publicly available scientific literature reveals a significant gap in the systematic study of Trigoxyphin analogs, preventing the creation of a detailed in-depth technical guide on their structure-activity relationships (SAR) as originally requested. While research has been conducted on various individual Trigoxyphin compounds and the broader class of daphnane diterpenoids to which they belong, a systematic investigation of a series of Trigoxyphin analogs with corresponding quantitative biological data is not currently available in published literature. This report summarizes the existing knowledge and highlights the specific information that is lacking to fulfill the requirements of a comprehensive technical whitepaper.

Current Understanding of Trigoxyphin and Related Compounds

Trigoxyphins are a class of daphnane-type diterpenoids isolated from plants of the Trigonostemon genus, notably Trigonostemon xyphophylloides. Various Trigoxyphin compounds, designated with letters (e.g., Trigoxyphin A, B, H, I, J-N, K, L), have been identified and characterized.

Biological Activities:

Initial studies have shown that some Trigoxyphin compounds exhibit promising biological activities:

-

Cytotoxicity: Several Trigoxyphin analogs have demonstrated cytotoxic effects against various human cancer cell lines. For instance, Trigoxyphins A and B have shown inhibitory activity against HL60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cell lines. Trigoxyphin N has also been reported to have moderate cytotoxic activity.

-

Antiviral Activity: There is evidence to suggest that compounds related to Trigoxyphins possess antiviral properties, particularly against the Chikungunya virus.

Mechanism of Action:

Research into the molecular mechanisms of daphnane diterpenoids, the larger family to which Trigoxyphins belong, has provided some initial insights. Studies on compounds with similar structures suggest that they may exert their cytotoxic effects through the induction of apoptosis (programmed cell death). One study on Trigoxyphin L specifically implicated the inhibition of the PI3K/AKT/NF-κB signaling pathway in human retinoblastoma cells as a key mechanism. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cancer cell death.

Limitations in Fulfilling the Core Requirements of a Technical Guide

Despite the promising preliminary findings, the available scientific literature falls short of providing the necessary data for a comprehensive technical guide on the structure-activity relationship of Trigoxyphin analogs as per the specified requirements. The key missing elements are:

-

Absence of Detailed Experimental Protocols: The user's request for detailed methodologies for all key experiments cited cannot be met. While published papers mention the use of standard assays like the MTT assay for cytotoxicity, they typically do not provide the exhaustive, step-by-step protocols with specific parameters (e.g., cell densities, compound concentrations, incubation times) that would be required for a technical whitepaper aimed at researchers.

-

Incomplete Mechanistic and Pathway Information: The understanding of the signaling pathways affected by Trigoxyphin analogs is still in its infancy. While the PI3K/AKT/NF-κB pathway has been identified for Trigoxyphin L in a specific context, it is unknown if this is a universal mechanism for all Trigoxyphins or if other signaling cascades are involved. A comprehensive guide would require more extensive research into the molecular targets and pathways modulated by a range of Trigoxyphin analogs.

-

Lack of Information for Workflow Visualization: There are no publications available that detail a specific experimental workflow for the synthesis and screening of Trigoxyphin analogs, which would be necessary to create the requested Graphviz diagrams.

Conclusion

Methodological & Application

Trigoxyphin A isolation and purification protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigoxyphin A is a daphnane-type diterpenoid isolated from the plant Trigonostemon xyphophylloides.[1] This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-cancer, anti-HIV, and insecticidal effects.[1] this compound, in particular, has demonstrated potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation in drug development. This document provides a detailed protocol for the isolation and purification of this compound and summarizes its known biological activities and putative signaling pathways.

Data Presentation

Cytotoxic Activity of this compound

The following table summarizes the reported cytotoxic activity of this compound against human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 0.27 | [2] |

| A549 | Lung Carcinoma | 7.5 | [2] |

Experimental Protocols

Isolation and Purification of this compound from Trigonostemon xyphophylloides

This protocol describes a general method for the isolation and purification of this compound based on established phytochemical procedures for daphnane diterpenoids from Trigonostemon species.[2][3]

1. Plant Material and Extraction:

-

Air-dry the twigs of Trigonostemon xyphophylloides at room temperature and grind them into a coarse powder.

-

Extract the powdered plant material exhaustively with 95% ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which is expected to contain this compound, under reduced pressure.

3. Chromatographic Purification:

-

Step 3.1: Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient of petroleum ether and acetone, starting from a low polarity mixture and gradually increasing the polarity (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

-

-

Step 3.2: Reversed-Phase C18 (RP-18) Column Chromatography:

-

Further purify the fractions containing the compound of interest on a reversed-phase C18 (RP-18) column.

-

Elute with a gradient of methanol and water (e.g., starting from 50% methanol and gradually increasing to 100% methanol).

-

Collect and combine fractions based on TLC or HPLC analysis.

-

-

Step 3.3: High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the enriched fraction by semi-preparative or preparative HPLC on an RP-18 column.

-

Use an isocratic or gradient elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to obtain pure this compound.

-

4. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Signaling Pathway

While the specific signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Trigoxyphin L, and other daphnane-type diterpenoids provide strong evidence for its mechanism of action. Trigoxyphin L has been shown to induce apoptosis in human retinoblastoma cells by inhibiting the PI3K/AKT/NF-κB signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death in cancer cells.

The proposed mechanism involves the downregulation of phosphorylated PI3K and Akt, which in turn prevents the activation of the transcription factor NF-κB.[4] The inactivation of NF-κB leads to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in the expression of pro-apoptotic proteins (like Bax), ultimately triggering the apoptotic cascade.

Caption: Proposed PI3K/Akt/NF-κB signaling pathway inhibited by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: General workflow for this compound isolation and purification.

References

Spectroscopic analysis of Trigoxyphin A using NMR and mass spectrometry

Disclaimer

Please be advised that "Trigoxyphin A" is a fictional compound. The following application notes, protocols, and data are presented as a hypothetical example to demonstrate the process of spectroscopic analysis for structural elucidation of a novel natural product. The data has been generated to be representative of a plausible organic molecule and is for illustrative purposes only.

Application Note: Structural Elucidation of this compound, a Novel Alkaloid, using NMR and High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel alkaloid isolated from the methanolic extract of the Amazonian plant Trigonia toxicaria. Preliminary in-vitro assays have indicated its potential as a potent inhibitor of the NF-κB signaling pathway, suggesting its promise as a lead compound for anti-inflammatory drug development. The definitive structural characterization of this previously unknown molecule is essential for further pharmacological studies and synthesis efforts. This document outlines the integrated spectroscopic approach, employing 1D and 2D Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry, used to elucidate the complete chemical structure of this compound.

Results and Discussion

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₁₇H₁₈N₂O₄. The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments including COSY, HSQC, and HMBC, enabled the unambiguous assignment of all proton and carbon signals. The HMBC correlations were particularly crucial in connecting the distinct spin systems identified by COSY, leading to the final planar structure. The relative stereochemistry was subsequently confirmed through NOESY experiments. The combined data conclusively identified this compound as a previously uncharacterized beta-carboline alkaloid derivative.

Spectroscopic Data

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Molecular Formula | C₁ H₁₈N₂O₄ |

| Calculated Exact Mass | 314.1267 |

| Measured m/z [M+H]⁺ | 314.1271 |

| Key Fragments (m/z) | 283.10, 255.09, 196.07 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 138.5 | - |

| 3 | 111.2 | 7.55, s |

| 4 | 128.9 | - |

| 4a | 127.6 | - |

| 4b | 108.1 | - |

| 5 | 121.5 | 7.98, d (7.8) |

| 6 | 120.1 | 7.25, t (7.5) |

| 7 | 129.8 | 7.45, t (7.6) |

| 8 | 112.9 | 7.60, d (8.0) |

| 9 | 140.2 | 9.50, br s (NH) |

| 1' | 55.4 | 4.85, t (6.5) |

| 2' | 29.8 | 2.10, m |

| 3' | 68.2 | 3.90, t (6.2) |

| 4' | 172.1 | - |

| 1'' | 135.4 | - |

| 2''/6'' | 130.5 | 7.80, d (8.5) |

| 3''/5'' | 115.2 | 6.95, d (8.5) |

| 4'' | 160.3 | - |

| OMe-4'' | 55.8 | 3.85, s |

Experimental Protocols

Sample Preparation

A 5 mg sample of purified this compound, isolated via semi-preparative HPLC, was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm high-precision NMR tube for analysis. For mass spectrometry, a 1 mg/mL stock solution was prepared in methanol, which was further diluted to 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.

Mass Spectrometry Protocol

-

Instrument: Agilent 6545 Q-TOF LC/MS

-

Ion Source: Dual AJS ESI

-

Polarity: Positive

-

Scan Range: 100-1000 m/z

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Fragmentor Voltage: 175 V

-

Data Acquisition: Acquired in centroid mode.

NMR Spectroscopy Protocol

-

Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

-

-

2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs (cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf) were used with default parameters, optimized for a compound of approximately 300-350 Da.

Visualizations

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Application Note: Determination of Cell Viability and Cytotoxicity of Trigoxyphin A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for assessing the cytotoxic effects of Trigoxyphin A on cultured mammalian cells using colorimetric and luminescent cell viability assays.

Introduction

This compound is a daphnane-type diterpenoid isolated from Trigonostemon xyphophylloides. Early studies have indicated that this compound and related compounds exhibit potent cytotoxic activity against various cancer cell lines, including HL60 and A549 cells. The determination of a compound's half-maximal inhibitory concentration (IC₅₀) is a critical step in preclinical drug development, providing a quantitative measure of its potency[1].

This application note details two robust methods for determining the effect of this compound on cell viability:

-

MTT Assay: A classic colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[2][3]. This method has been successfully used to evaluate the cytotoxicity of phytochemicals, including compounds related to this compound[4][5].

-

CellTiter-Glo® Luminescent Assay: A highly sensitive, homogeneous assay that quantifies ATP, an indicator of metabolically active cells[6][7]. The "add-mix-measure" format is ideal for high-throughput screening[6].

Required Materials

Cell Culture:

-

Selected mammalian cell line (e.g., A549, HeLa, or HL60)

-

Complete culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Sterile PBS, pH 7.4

-

96-well, flat-bottom, clear tissue culture plates (for MTT)

-

96-well, opaque-walled plates (for CellTiter-Glo®)

Compound and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

For MTT Assay:

-

For CellTiter-Glo® Assay:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader with absorbance measurement capability (570 nm)

-

Luminometer (for CellTiter-Glo®)

-

Multichannel pipette

-

Hemocytometer or automated cell counter

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures widely used for phytochemicals[3][4].

4.1. Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

-

Cell Seeding: Harvest exponentially growing cells. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well clear plate (yielding 5,000 cells/well).

-

Controls: Include wells for "vehicle control" (cells treated with DMSO only) and "medium blank" (medium without cells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

4.2. Treatment

-

Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from the 10 mM stock. A common approach is a 2-fold or 4-fold dilution series. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%, as higher concentrations can be cytotoxic.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Add 100 µL of medium with the equivalent DMSO concentration to the vehicle control wells.

-

Incubation: Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours)[4].

4.3. Assay Procedure

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[8].

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals[9].

-

Shake the plate on a plate shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Assay

This protocol follows the "add-mix-measure" format, which is simpler and generally more sensitive than the MTT assay[6][10].

4.1. Preparation and Treatment

-

Follow steps 4.1 and 4.2, but use opaque-walled 96-well plates suitable for luminescence measurements.

4.2. Assay Procedure

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[7][11].

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[11].

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium)[7][10].

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis[10][11].

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal[10][11].

-

Measure the luminescence using a luminometer.

Data Analysis and Presentation

5.1. Calculation of Cell Viability

-

Subtract the average absorbance/luminescence value of the "medium blank" from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula[12]:

% Viability = (Signal_Treated / Signal_Vehicle_Control) * 100

5.2. IC₅₀ Determination The IC₅₀ is the concentration of an inhibitor required to reduce a biological response by 50%[1].

-

Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data[12].

-

The IC₅₀ is the concentration that corresponds to 50% viability on the fitted curve[12]. This can be calculated using software like GraphPad Prism or dedicated Excel add-ins[13][14].

5.3. Data Presentation

Quantitative data should be summarized in a clear, tabular format.

| This compound (µM) | Mean OD (570 nm) | Std. Deviation | % Viability |

| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |

| 0.1 | 1.103 | 0.075 | 88.0% |

| 0.5 | 0.878 | 0.061 | 70.0% |

| 1.0 | 0.640 | 0.052 | 51.0% |

| 5.0 | 0.251 | 0.030 | 20.0% |

| 10.0 | 0.113 | 0.015 | 9.0% |

| IC₅₀ (µM) | ~0.98 |

Table 1: Example data from an MTT assay showing the dose-dependent effect of this compound on A549 cells after 48 hours. The IC₅₀ value is derived from the dose-response curve.

Hypothetical Signaling Pathway

While the precise mechanism of this compound is under investigation, many cytotoxic natural products interfere with key cell survival and proliferation pathways. The diagram below illustrates a hypothetical mechanism where this compound induces apoptosis by inhibiting an anti-apoptotic protein (like Bcl-2) and activating a pro-apoptotic cascade.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. turkjps.org [turkjps.org]

- 5. researchgate.net [researchgate.net]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. ch.promega.com [ch.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. OUH - Protocols [ous-research.no]

- 12. clyte.tech [clyte.tech]

- 13. m.youtube.com [m.youtube.com]

- 14. Star Republic: Guide for Biologists [sciencegateway.org]

Application Notes and Protocols for In Vitro Studies of Trigoxyphin A